molecular formula C15H23FN2O2 B010428 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine CAS No. 104860-26-6

1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine

Cat. No.: B010428
CAS No.: 104860-26-6
M. Wt: 282.35 g/mol
InChI Key: DSIVABIEPNVRBB-CABCVRRESA-N
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Description

1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C15H23FN2O2 and its molecular weight is 282.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

104860-26-6

Molecular Formula

C15H23FN2O2

Molecular Weight

282.35 g/mol

IUPAC Name

(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine

InChI

InChI=1S/C15H23FN2O2/c1-19-15-11-18(9-7-14(15)17)8-2-10-20-13-5-3-12(16)4-6-13/h3-6,14-15H,2,7-11,17H2,1H3/t14-,15+/m1/s1

InChI Key

DSIVABIEPNVRBB-CABCVRRESA-N

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1N)CCCOC2=CC=C(C=C2)F

SMILES

COC1CN(CCC1N)CCCOC2=CC=C(C=C2)F

Canonical SMILES

COC1CN(CCC1N)CCCOC2=CC=C(C=C2)F

104860-26-6

Pictograms

Corrosive; Irritant; Health Hazard; Environmental Hazard

Synonyms

CIS-1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYLAMINE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone (140 mg, intermediate 1), benzylamine (61 mg), Pd 10% on charcoal (100 mg) and a 0.02% solution of thiophene in THF was reacted under hydrogen gas for 3 hours at 50° C. The catalyst was filtered off and fresh palladium 10% on charcoal (100 mg) was added. Debenzylation of the formed intermediate took place under hydrogen atmosphere for 18 hours at 50° C. The reaction mixture was filtered and evaporated under a gentle stream of nitrogen to yield 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinamine (compound I-1) having a cis/trans ratio of about 93/7.
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Synthesis routes and methods II

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COC1CN(CCCOc2ccc(F)cc2)CCC1N

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